molecular formula C11H12N2OS B8558430 2-(4-Methyl-2-pyridin-3-yl-thiazole-5-yl)-ethanol

2-(4-Methyl-2-pyridin-3-yl-thiazole-5-yl)-ethanol

Cat. No.: B8558430
M. Wt: 220.29 g/mol
InChI Key: SNZZRGTUTXZZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methyl-2-pyridin-3-yl-thiazole-5-yl)-ethanol is a useful research compound. Its molecular formula is C11H12N2OS and its molecular weight is 220.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethanol

InChI

InChI=1S/C11H12N2OS/c1-8-10(4-6-14)15-11(13-8)9-3-2-5-12-7-9/h2-3,5,7,14H,4,6H2,1H3

InChI Key

SNZZRGTUTXZZQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(4-Methyl-2-pyridin-3-yl-thiazole-5-yl)-ethanol was prepared according to the general procedure presented hereinabove, by adding 20 grams (0.145 moles) of thionicotinamide (purchased from Acros, Belgium) to 200 ml of dry toluene, followed by addition of 26 grams (0.145 moles) of ACP over a time period of 20 minutes. The reaction mixture heated for 24 hours at 80° C. and thereafter about 180 ml of toluene were removed by evaporation. 100 ml of water and 20 ml of HCl solution (32%) were added and reflux was continued for 1 hour at 90° C. The organic phase was then removed by washing with chloroform and the aqueous phase was turned basic (pH 8-9) using a 5 N solution of NaOH. The 2-(4-methyl-2-pyridin-3-yl-thiazole-5-yl)-ethanol was extracted with three portions of 100 ml of chloroform and the combined extracts were dried over sodium sulfate. The chloroform was thereafter removed and 5 the residue was purified by liquid chromatography, using a mixture of 9:1 ethyl acetate:methanol as eluent, to give 10 grams (31% yield) of the 2-(4-methyl-2-pyridin-3-yl-thiazole-5-yl)-ethanol product as a violet-brown powder.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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